

# Initial Safety and Toxicological Profile of Creatine Nitrate

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## Compound of Interest

Compound Name: Creatine Nitrate

Cat. No.: B1632618

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## Executive Summary

**Creatine nitrate** (CN) is a novel form of creatine that has garnered interest for its potential ergogenic benefits. This document provides a comprehensive overview of the initial safety and toxicological studies conducted on **creatine nitrate**. The available data, primarily from short-term human clinical trials, suggests that **creatine nitrate** is well-tolerated at doses up to 3 grams per day for up to 28 days. No significant adverse effects on hematological, hepatic, or renal safety markers have been consistently reported in the existing literature. However, a notable gap exists in the public domain regarding classical toxicological studies, such as acute, sub-chronic, chronic, and genotoxicity assessments in animal models. This guide summarizes the key findings from human safety studies, details the experimental protocols employed, and presents the quantitative data in a structured format for ease of comparison and analysis.

## Human Clinical Safety Studies

The primary body of evidence for the safety of **creatine nitrate** comes from short-term clinical trials in healthy, active individuals. These studies have consistently demonstrated the apparent safety of CN supplementation.

## 28-Day Safety Study of 1g and 2g Daily Doses

A study involving 58 young males and females investigated the safety of 1 gram and 2 grams of **creatine nitrate** supplementation daily over a 28-day period.<sup>[1][2][3]</sup> The study concluded that both dosages appear to be safe for consumption for this duration.<sup>[1][2][3]</sup> While some statistically significant group-by-time interactions were observed for certain hematological markers like absolute lymphocytes and monocytes, these values remained within the normal clinical range.<sup>[1][3]</sup> Notably, some participants with pre-existing elevated blood urea nitrogen (BUN) levels saw further increases, suggesting that individuals with high BUN may need to exercise caution.<sup>[1][2]</sup> However, these changes were not deemed clinically significant.<sup>[1][2]</sup>

## Acute and 28-Day Safety and Efficacy Study of 1.5g and 3g Doses

In a two-part study, researchers examined both the acute (5 hours post-ingestion) and chronic (28 days) effects of 1.5 grams and 3 grams of **creatine nitrate**.<sup>[4][5][6]</sup> The study reported no significant changes in any blood markers or hemodynamic function for any treatment group in the acute phase.<sup>[7]</sup> Similarly, the 28-day trial, which included a 7-day loading phase, revealed no consistent or clinically significant adverse effects on hepatorenal or muscle enzymes.<sup>[4][6]</sup> While minimal side effects such as dizziness were reported, they were distributed across all groups, including the placebo group, and were not considered severe.<sup>[7]</sup> This study concluded that **creatine nitrate** delivered at 3 grams was well-tolerated and did not present any safety concerns within the context of the trial.<sup>[4][5]</sup>

## Data Presentation: Clinical Safety Markers

The following tables summarize the key quantitative findings from the human clinical safety studies on **creatine nitrate**.

Table 1: Hematological and Clinical Chemistry Markers from a 28-Day Study of 1g and 2g **Creatine Nitrate**<sup>[1][3]</sup>

Parameter	1g Creatine Nitrate Group	2g Creatine Nitrate Group	Control Group	Key Findings
Hematology				
Absolute Lymphocytes	Significant group x time interaction	No significant interaction	No significant interaction	Values remained within normal clinical range.
Absolute Monocytes	Significant group x time interaction	No significant interaction	No significant interaction	Values remained within normal clinical range.
Platelets	Significant decrease observed in one lab	Significant increase observed in one lab	Decrements observed	Inter-laboratory differences noted.
Red Blood Cell Distribution Width (RDW)	Significant increase in one lab	No significant interaction	No significant interaction	Inter-laboratory differences noted.
Clinical Chemistry				
Blood Urea Nitrogen (BUN)	No significant interaction	BUN:Creatinine ratio increased in one lab	No significant interaction	Post-supplementation values slightly beyond normal range in some individuals with elevated baseline BUN. <a href="#">[2]</a>
Creatinine	Significant group x time interaction	No significant interaction	No significant interaction	Values remained within normal clinical range.
Alanine Aminotransferase (ALT)	Significant group x time interaction	Significant group x time interaction	No significant interaction	Inter-laboratory differences noted, with one

				lab showing greater decrements.
Sodium	Significant increase in one lab	No significant interaction	No significant interaction	Inter-laboratory differences noted.
Serum Protein	Significant increase in one lab	No significant interaction	No significant interaction	Inter-laboratory differences noted.

Table 2: Safety Markers from an Acute (5-hour) and 28-Day Study of 1.5g and 3g **Creatine Nitrate**[\[4\]](#)[\[5\]](#)[\[6\]](#)

Parameter	1.5g Creatine Nitrate Group	3g Creatine Nitrate Group	3g Creatine Monohydrate Group	Placebo Group	Key Findings
Acute Phase (0-5 hours)					
Hepatorenal Enzymes	No significant changes	No significant changes	No significant changes	No significant changes	No adverse effects observed.
Muscle Enzymes	No significant changes	No significant changes	No significant changes	No significant changes	No adverse effects observed.
Heart Rate	No significant changes	No significant changes	No significant changes	No significant changes	No adverse effects observed.
Blood Pressure	No significant changes	No significant changes	No significant changes	No significant changes	No adverse effects observed.
28-Day Phase					
Blood Safety Markers	Stochastic changes not indicative of harm	Stochastic changes not indicative of harm	Stochastic changes not indicative of harm	Stochastic changes not indicative of harm	No consistent or clinically significant adverse effects.
Reported Side Effects	Minimal and similar to placebo	Minimal and similar to placebo	Minimal and similar to placebo	Minimal and similar to placebo	Well-tolerated.

## Experimental Protocols

## Protocol for 28-Day Safety Study of 1g and 2g Daily Doses

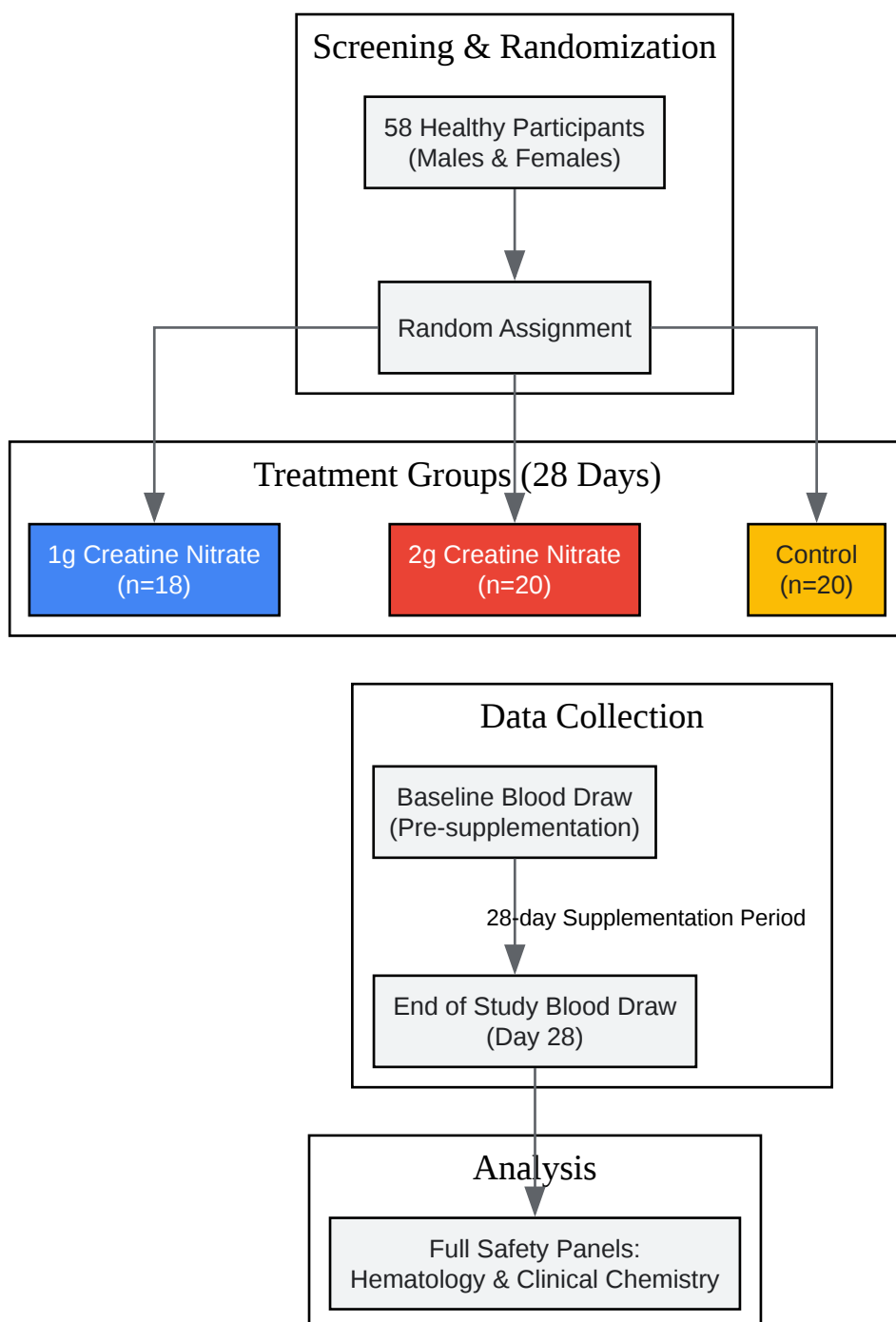
- Participants: 58 healthy young males and females (mean age  $24.3 \pm 3.9$  years).[1][3]
- Study Design: Randomized, parallel-group design conducted across two laboratories.[3]
- Treatment Groups:
  - 1g **Creatine Nitrate** daily (n=18)
  - 2g **Creatine Nitrate** daily (n=20)
  - Unsupplemented control (n=20)
- Duration: 28 days.[1][2][3]
- Data Collection: Blood samples were collected by a trained phlebotomist at baseline (pre-supplementation) and at the end of the 28-day period.[1][3]
- Analysis: Full safety panels, including hematology and clinical chemistry, were analyzed.[3]

## Protocol for Acute and 28-Day Safety and Efficacy Study of 1.5g and 3g Doses

- Study 1: Acute Phase
  - Participants: 13 healthy, recreationally active men.[7]
  - Study Design: Randomized, crossover design with a 7-day washout period.[4][5]
  - Treatment Groups:
    - 1.5g **Creatine Nitrate**
    - 3g **Creatine Nitrate**
    - 5g Creatine Monohydrate

- Placebo
- Data Collection: Blood samples, heart rate, and blood pressure were measured at baseline (time-0), 30 minutes post-ingestion, and then hourly for 5 hours.[4][5][6]
- Analysis: Hepatorenal and muscle enzymes were assessed.[4][6]
- Study 2: 28-Day Phase
  - Participants: 48 healthy individuals.[4][5][6]
  - Study Design: Randomized, double-blind, parallel-group trial.[4][5]
  - Treatment Groups:
    - 1.5g **Creatine Nitrate** daily
    - 3g **Creatine Nitrate** daily
    - 3g Creatine Monohydrate daily
    - Placebo
  - Supplementation Protocol: Included a 7-day loading period with four servings per day, followed by one serving per day for the remaining 21 days.[4][5][6]
  - Data Collection: Blood samples were collected at baseline and after 28 days.[4]

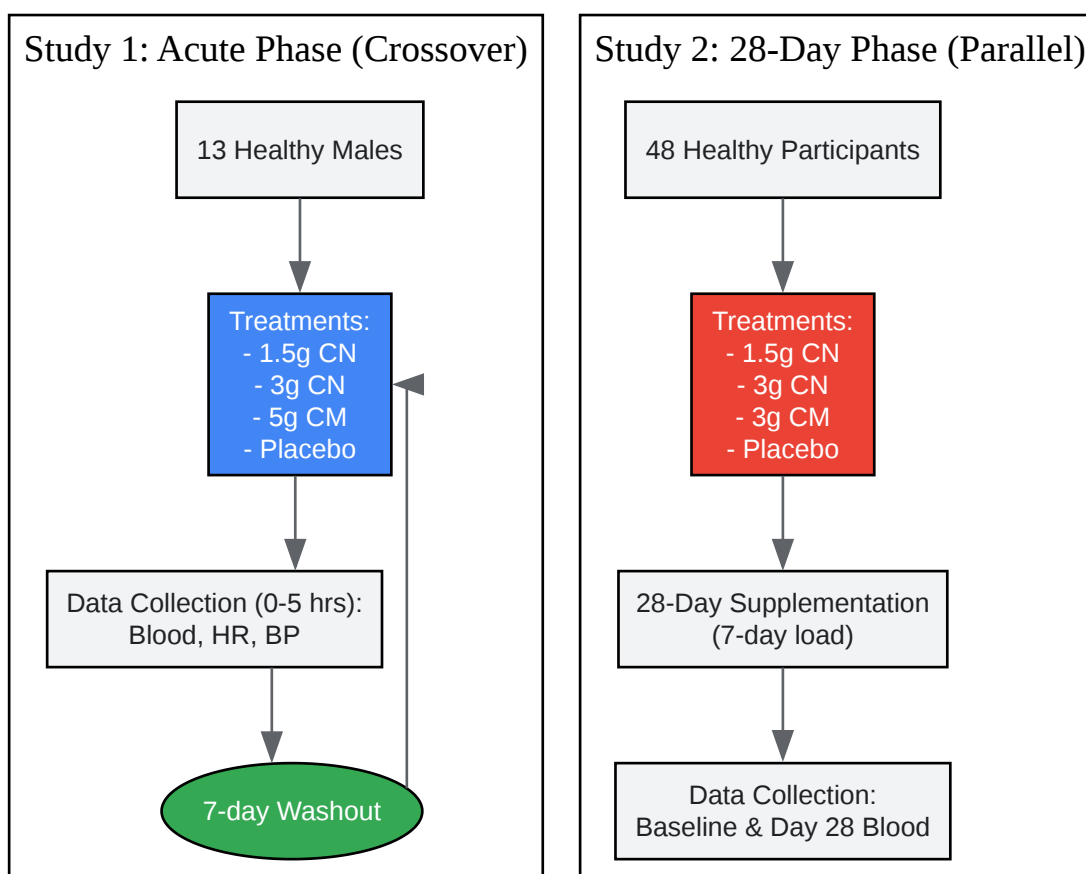
## Mandatory Visualizations



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Caption: Workflow for the 28-day safety study of **creatine nitrate**.





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Caption: Workflow for the acute and 28-day safety study of **creatine nitrate**.

## Discussion and Future Directions

The available evidence from human clinical trials suggests that **creatine nitrate** is safe for short-term use in healthy individuals at the dosages studied.[1][4] The observed changes in some blood markers were generally minor, inconsistent across studies, and not considered clinically significant.[1][4]

It is crucial to highlight the absence of publicly available preclinical toxicology data.

Standardized toxicological assessments are essential for establishing a comprehensive safety profile for any new compound. This includes:

- Acute Toxicity Studies: To determine the LD50 and identify potential target organs of toxicity at high doses.

- Repeated-Dose Toxicity Studies (Sub-chronic and Chronic): To evaluate the effects of long-term exposure.
- Genotoxicity Studies: To assess the potential for mutagenicity and clastogenicity.
- Developmental and Reproductive Toxicology (DART) Studies: To investigate potential effects on fertility and fetal development.

Future research should aim to fill these gaps in the toxicological database for **creatine nitrate**. Longer-term human clinical trials are also warranted to confirm its safety with chronic use. Additionally, studies in special populations, such as individuals with pre-existing renal conditions, would be beneficial.

## Conclusion

Based on the current body of scientific literature, **creatine nitrate** appears to be safe for short-term human consumption at doses of up to 3 grams per day. The existing studies have not identified any consistent or significant adverse health effects. However, the lack of comprehensive preclinical toxicology data necessitates a cautious approach. Researchers and drug development professionals should consider the need for further toxicological evaluation to fully characterize the safety profile of **creatine nitrate** before its widespread use or incorporation into therapeutic regimens.

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### Contact

Address: 3281 E Guasti Rd

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